![molecular formula C13H19NO B1461536 3-(2-Piperidin-2-ylethyl)phenol CAS No. 915921-63-0](/img/structure/B1461536.png)
3-(2-Piperidin-2-ylethyl)phenol
Overview
Description
“3-(2-Piperidin-2-ylethyl)phenol” is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a piperidine ring via an ethyl bridge . The SMILES string for this compound is OC1=CC(CCC2NCCCC2)=CC=C1 .Scientific Research Applications
Synthesis and Structural Analysis
- Alkylaminophenol compounds, which include derivatives similar to 3-(2-Piperidin-2-ylethyl)phenol, have been synthesized and analyzed for their structural properties using techniques such as FT-IR, NMR, and UV-Vis spectroscopy. These compounds exhibit high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including DFT and HF methods, have provided insights into their electronic and structural properties, such as bond lengths, angles, HOMO-LUMO energies, and vibrational frequencies (Ulaş, 2020).
Antibacterial Activity
- Schiff base compounds with structural components similar to this compound have been synthesized, showing antibacterial activity against various bacteria. These compounds form complexes with metals like zinc, illustrating their potential as antibacterial agents (Zhang et al., 2010).
Catechol Oxidase Activity
- Studies on dicopper(II) complexes of ligands similar to this compound have revealed insights into catechol oxidase activity. The presence of specific groups close to the metal site can influence the activity, providing a model for understanding the action of type 3 copper proteins (Merkel et al., 2005).
Radiation-Induced Properties
- Research on radiation-induced single crystals of compounds similar to this compound has contributed to the understanding of their electronic properties and potential applications in materials science (Usta et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives containing piperidine groups have been studied for their effectiveness as corrosion inhibitors. These studies highlight the potential of such compounds in protecting materials against corrosive environments (Yadav et al., 2016).
Urease Inhibition
- Azido-bridged polynuclear copper(II) complexes with Schiff bases, featuring structural motifs akin to this compound, have been synthesized and exhibit moderate inhibitory activities against urease, an enzyme involved in the hydrolysis of urea (Hou et al., 2008).
Mechanism of Action
Target of Action
This compound is a piperidine derivative, and piperidines are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions
properties
IUPAC Name |
3-(2-piperidin-2-ylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJBYDKJQKTNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655569 | |
Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-63-0 | |
Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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